(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c20-17(5-3-14-2-4-15-16(12-14)22-13-21-15)19-8-6-18(7-9-19)23-10-1-11-24-18/h2-5,12H,1,6-11,13H2/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEUSDCUTUNVFJ-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2(CCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 287.3535 g/mol. The structural components include a benzo[d][1,3]dioxole moiety and a spirocyclic structure that may contribute to its biological activities.
Anticonvulsant Activity
Recent studies have indicated that derivatives of benzo[d][1,3]dioxole exhibit anticonvulsant properties. For instance, a series of 5-substituted benzo[d][1,3]dioxole derivatives were synthesized and tested for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. Among these, certain compounds demonstrated significant protective effects against induced seizures, suggesting that similar derivatives may possess comparable activity .
Cytotoxicity
Research has shown that compounds with similar structural features to the target compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from benzo[b]pyrano[2,3-e][1,4]diazepines displayed IC50 values ranging from 16.19 μM to 17.16 μM against HCT-116 and MCF-7 cell lines, respectively . This suggests that the target compound may also have potential as an anticancer agent.
Structure-Activity Relationships (SAR)
The biological activity of compounds can often be correlated with their structural features. Structure-activity relationship studies have revealed that modifications at specific positions on the benzo[d][1,3]dioxole ring significantly influence the potency of these compounds against various biological targets .
Study 1: Anticonvulsant Activity Assessment
In a study assessing the anticonvulsant activity of various benzo[d][1,3]dioxole derivatives, compound 3c showed high protection against MES-induced seizures with an ED50 value of 9.8 mg/kg and a TD50 value of 229.4 mg/kg. This resulted in a high protective index (TD50/ED50) of 23.4, indicating its potential as an effective anticonvulsant .
Study 2: Cytotoxic Effects on Cancer Cell Lines
A separate investigation into the cytotoxic effects of related compounds demonstrated that certain derivatives exhibited significant cytotoxicity in vitro. The presence of specific substituents on the aromatic rings was found to enhance this activity, supporting the hypothesis that similar modifications might improve the efficacy of the target compound .
Table 1: Summary of Biological Activities
| Compound | Activity Type | Model Used | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|---|---|
| 3c | Anticonvulsant | MES | 9.8 | 229.4 | 23.4 |
| Derivative X | Cytotoxicity | HCT-116 Cell Line | N/A | N/A | N/A |
Table 2: Structure-Activity Relationship Insights
Comparison with Similar Compounds
Chalcone Derivatives with Benzo[d][1,3]dioxol Substituents
Spirocyclic Analogues
Electronic and Spectral Properties
- UV-Vis Absorption : The target compound’s conjugation system likely results in λmax between 350–400 nm, similar to other benzo[d][1,3]dioxolyl chalcones .
- Hydrogen Bonding: The spirocyclic amine may participate in N–H⋯O interactions, as seen in analogues like (E)-1-(2-aminophenyl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
